molecular formula C15H16N2O5 B5204877 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]-1,3-dimethyl- CAS No. 321657-71-0

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]-1,3-dimethyl-

Cat. No.: B5204877
CAS No.: 321657-71-0
M. Wt: 304.30 g/mol
InChI Key: CUFKIQWDGDYNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]-1,3-dimethyl- is a heterocyclic organic compound It is characterized by a pyrimidinetrione core structure with a methylene bridge linking a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]-1,3-dimethyl- can be achieved through a multicomponent reaction. One common method involves the reaction of barbituric acid with an aromatic aldehyde (such as 2,5-dimethoxybenzaldehyde) and a methylating agent under basic conditions. The reaction typically proceeds in a solvent such as ethanol or water, and the product is isolated through crystallization .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is often employed to make the process more sustainable .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinetrione ring, potentially yielding hydroxyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions to achieve substitution on the aromatic ring.

Major Products:

Scientific Research Applications

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]-1,3-dimethyl- has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The methylene bridge and the aromatic ring allow for π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    Barbituric Acid Derivatives: These compounds share the pyrimidinetrione core and are known for their sedative and hypnotic properties.

    Pyrimidine Derivatives: Compounds with similar structures but different substituents on the pyrimidine ring.

Properties

IUPAC Name

5-[(2,5-dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-16-13(18)11(14(19)17(2)15(16)20)8-9-7-10(21-3)5-6-12(9)22-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFKIQWDGDYNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134234
Record name 5-[(2,5-Dimethoxyphenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321657-71-0
Record name 5-[(2,5-Dimethoxyphenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321657-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,5-Dimethoxyphenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.